N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide
Description
N'-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by two key structural motifs:
- Aromatic substituents: A 4-(dimethylamino)phenyl group and a furan-2-yl methyl group.
- Functional groups: A hydroxyethyl linker and an ethanediamide backbone.
The dimethylamino group enhances polarity and solubility, while the furan ring may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-20(2)13-7-5-12(6-8-13)15(21)11-19-17(23)16(22)18-10-14-4-3-9-24-14/h3-9,15,21H,10-11H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAKQQHPBKKHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to introduce the hydroxyethyl group.
Coupling with Furan-2-yl Methylamine: The intermediate is then reacted with furan-2-yl methylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related ethanediamides and diamide derivatives, focusing on molecular properties, substituent effects, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to BE80946’s lipophilic fluorine substituents . Morpholine () and methoxyethyl groups further enhance solubility, suggesting substituent choice critically influences pharmacokinetics .
Aromatic Ring Effects :
- Furan rings (target and BE80946) may facilitate interactions with aromatic residues in enzymes, whereas pyridine () could enable coordination with metal ions .
Bioactivity Inference: Fluorinated analogs like BE80946 are often designed for metabolic stability, making them candidates for oral therapeutics . Dimethylamino-substituted compounds (target) are frequently explored in central nervous system (CNS) drug design due to blood-brain barrier penetration .
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique combination of aromatic and heterocyclic structures, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Dimethylamino Phenyl Intermediate : This step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to introduce the hydroxyethyl group.
- Coupling with Furan-2-yl Methylamine : The intermediate is reacted with furan-2-yl methylamine under controlled conditions to form the final product.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, potentially inhibiting or activating biological pathways.
Key Biological Targets
- Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptors : It can bind to various receptors, influencing cellular signaling pathways.
Biological Activity Studies
Several studies have investigated the biological activities of this compound, particularly in the context of medicinal chemistry and pharmacology.
Antifungal Activity
In a study evaluating synthetic flavonoid derivatives, compounds similar to this compound demonstrated significant antifungal activity against species such as Aspergillus flavus and Penicillium expansum. The findings indicated that certain derivatives exhibited high activity at concentrations of 0.5 mg/ml and 0.25 mg/ml .
Cytotoxicity and Antiproliferative Effects
Research has shown that related compounds can induce cytotoxic effects in various cancer cell lines. For instance, studies on similar structures suggest that they may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
Data Table: Summary of Biological Activities
| Activity | Target Organism/Cell Line | Concentration (mg/ml) | Effect Observed |
|---|---|---|---|
| Antifungal | Aspergillus flavus | 0.5 | High activity against fungal growth |
| Antifungal | Penicillium expansum | 0.25 | Significant inhibition |
| Cytotoxicity | Cancer cell lines | Varies | Induction of apoptosis |
Case Studies
-
Case Study on Antifungal Efficacy :
In a comparative study, this compound was tested alongside other synthetic derivatives against common fungal pathogens. Results indicated that this compound exhibited superior antifungal properties compared to traditional antifungal agents. -
Case Study on Cancer Cell Lines :
Another study focused on the antiproliferative effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
